

# Pemigatinib discovery and synthesis pathway

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## Compound Focus: Pemigatinib

CAS No.: 1513857-77-6

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## Pemigatinib Synthesis Pathway

The gram-scale synthesis of **pemigatinib**, as disclosed by Incyte Corporation, is a multi-step process [1]. The table below summarizes the key intermediates and reaction conditions.

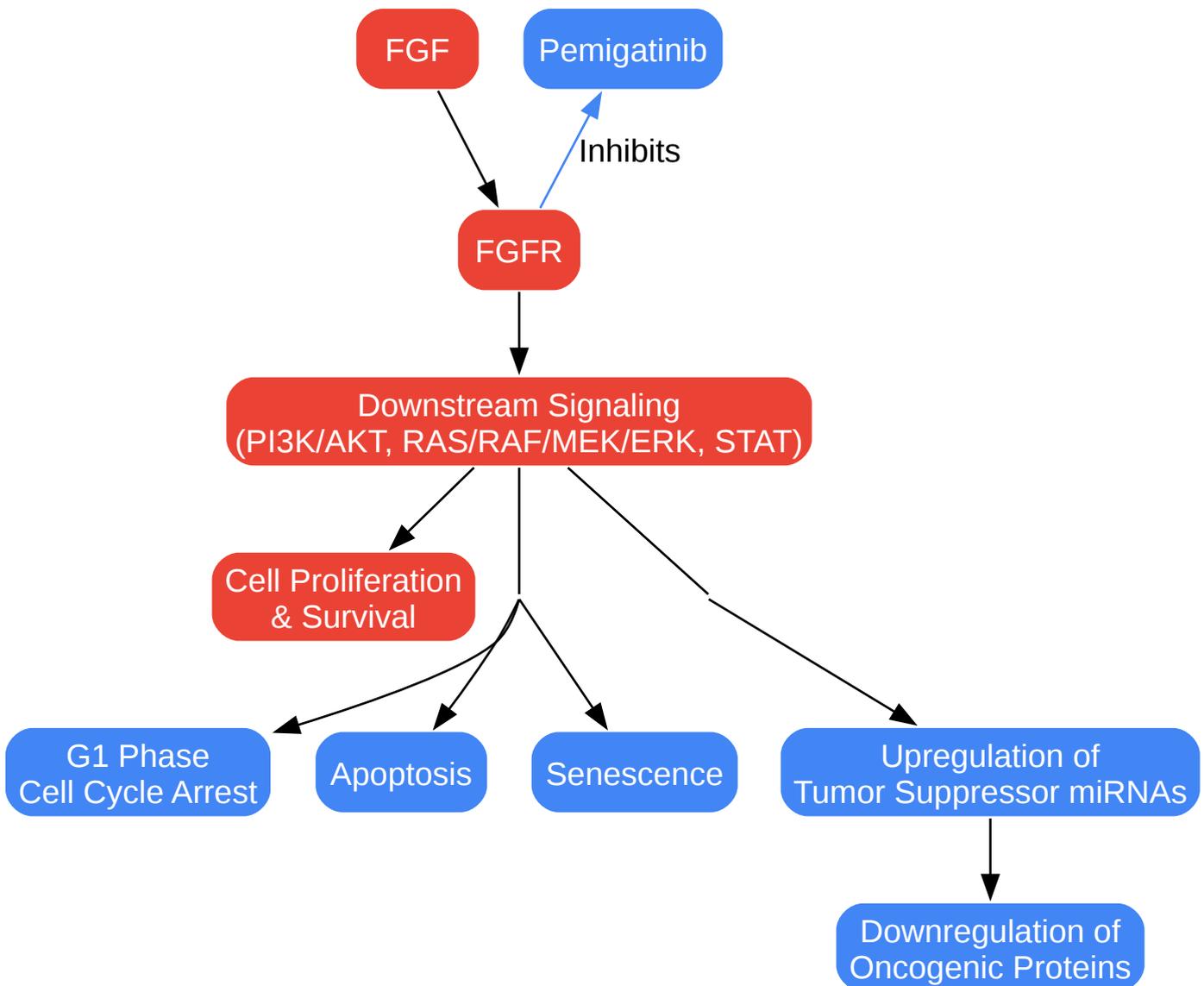
Step	Starting Material	Product (Intermediate)	Key Reaction / Conditions	Reported Yield
1	4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde ( <b>PEMI-001</b> )	N-TIPS protected compound ( <b>PEMI-002</b> )	Protection with triisopropylchlorosilane (TIPSCI)	91%
2	PEMI-002	Aldehyde PEMI-003	Formylation with DMF and sec-butyllithium	-
3	PEMI-003	PEMI-004	Nucleophilic substitution with ethylamine	92%
4	PEMI-004 & 2,6-difluoro-3,5-dimethoxyaniline ( <b>PEMI-005</b> )	PEMI-006	Reductive amination	82%
5	PEMI-006	PEMI-007	Cyclization with triphosgene	92%

Step	Starting Material	Product (Intermediate)	Key Reaction / Conditions	Reported Yield
6	PEMI-007 & sulfonyl chloride	PEMI-008	Substitution reaction	-
7	PEMI-008	Aldehyde PEMI-009	Formylation with DMF	91%
8	PEMI-009 & Morpholine (PEMI-010)	PEMI-011	Reductive amination with sodium triacetoxyborohydride (STAB)	-
9	PEMI-011	<b>Pemigatinib</b>	Desulfonylation with TBAF	-

An alternative synthesis pathway starts directly from **4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (258)**. A nucleophilic substitution with ethylamine gives compound **259** in 92% yield, followed by reductive amination with **2,6-difluoro-3,5-dimethoxyaniline (260)** to yield compound **261** (82%). Cyclization using triphosgene yields intermediate **262** (92%), which then undergoes substitution. A Bouveault reaction yields aldehyde **265** (91%), and a final Borch reduction with morpholine, followed by cleavage, provides **pemigatinib** [1].

## Mechanism of Action and Biological Effects

**Pemigatinib**'s mechanism involves highly potent and selective inhibition of FGFR1-3 tyrosine kinases, which blocks downstream signaling and induces specific cellular changes [2] [1] [3].



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**Pemigatinib** inhibits *FGFR* signaling, inducing multiple anti-tumor effects.

## Experimental Protocols for Key Assays

For researchers investigating **pemigatinib**'s effects, here are methodologies from recent studies.

### Protocol: Analyzing Anti-Tumor Effects in Cancer Cell Lines [2]

- **Cell Lines Used:** NCI-H1581 (lung cancer), KATO III (gastric cancer), RT-112 (bladder cancer).
- **Cell Culture:** Maintained according to ATCC or Leibniz Institute DSMZ protocols in recommended media with fetal calf serum at 37°C and 5% CO<sub>2</sub>.
- **Pemigatinib Treatment:** Dissolved in DMSO and used at concentrations ranging from 3 nM to 1 μM.
- **Cell Proliferation & Viability Assessment:** Measured using assays like Alamar Blue. Cells are incubated with the reagent, and fluorescence is monitored (Ex: 530-560 nm, Em: 590 nm).
- **Apoptosis Analysis:** Assessed by flow cytometry using Annexin V/propidium iodide staining.
- **Intracellular ROS Detection:** Cells treated with **pemigatinib** are incubated with fluorescent probes like H<sub>2</sub>DCFDA, and ROS production is measured by flow cytometry or fluorescence microscopy.
- **Senescence Induction:** Evaluated using Senescence-associated β-galactosidase (SA-β-gal) staining.
- **Protein Expression Analysis (Western Blot):** Cells are lysed using RIPA buffer. Equal protein amounts are separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies (e.g., anti-c-Myc, anti-CDK6, anti-EGFR, anti-c-MET, anti-p21), followed by HRP-conjugated secondary antibodies. Detection is performed with enhanced chemiluminescence (ECL).
- **miRNA Expression Analysis (qRT-PCR):** RNA is extracted, and miRNA-specific reverse transcription is performed. Expression levels of miRNAs (e.g., miR-133b, miR-139, miR-186, miR-195) are analyzed using quantitative PCR.

## Protocol: Radiosensitization Studies in Glioblastoma Stem Cells (GSCs) [3]

- **Cell Culture:** Primary GSC lines (e.g., GC1, GC2) are derived from patient specimens and cultured in serum-free conditions to maintain stemness.
- **Pemigatinib Treatment:** **Pemigatinib** is dissolved in DMSO for *in vitro* use. For *in vivo* studies, it is dissolved in 5% DMAC, 50 mM citrate buffer, and 0.5% methyl cellulose.
- **Irradiation:** Cells or mice are irradiated using an X-ray irradiator.
- **Clonogenic Survival Assay:** GSCs are treated with **pemigatinib**, irradiated, and allowed to form colonies. Colonies are stained and counted to assess radiosensitivity.
- **Neurosphere Formation Assay:** The ability of GSCs to form neurospheres after **pemigatinib** treatment and irradiation is evaluated.
- **In Vivo Orthotopic Model:** Mice bearing GSC-derived tumors are treated with **pemigatinib** (e.g., oral gavage) and/or localized irradiation. Tumor growth and animal survival are monitored.

The field continues to evolve with ongoing clinical trials exploring **pemigatinib** in various cancers and combination therapies [2] [3].

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## References

1. Pemigatinib - an overview [sciencedirect.com]
2. Targeting FGFRs by pemigatinib induces G1 phase cell ... [pmc.ncbi.nlm.nih.gov]
3. FGFR1 Inhibition by Pemigatinib Enhances ... [mdpi.com]

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